molecular formula C7H11NO2 B13305587 2-Cyano-3-methylpentanoic acid

2-Cyano-3-methylpentanoic acid

Cat. No.: B13305587
M. Wt: 141.17 g/mol
InChI Key: HBBFEUOLAKBVMF-UHFFFAOYSA-N
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Description

2-Cyano-3-methylpentanoic acid is an organic compound with the molecular formula C7H11NO2 It is a derivative of pentanoic acid, where a cyano group (-CN) is attached to the second carbon atom and a methyl group (-CH3) is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Cyano-3-methylpentanoic acid involves the enantioselective hydrolysis of 2-methyl-2-propylmalononitrile using nitrilase enzymes. The nitrilase gene from Rhodococcus rhodochrous J1 can be expressed in Escherichia coli, and the recombinant E. coli cells can hydrolyze 2-methyl-2-propylmalononitrile to form (S)-2-cyano-2-methylpentanoic acid with high enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale biocatalytic processes using nitrilase enzymes. These processes are optimized for high yield and purity, with reaction conditions such as temperature, pH, and substrate concentration carefully controlled to maximize the efficiency of the enzyme-catalyzed hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-methylpentanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the cyano group to a carboxylic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group to an amine.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-Methylpentanoic acid.

    Reduction: 3-Methylpentylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-methylpentanoic acid primarily involves its conversion to other biologically active compounds through enzyme-catalyzed reactions. The nitrilase enzyme catalyzes the hydrolysis of the cyano group to form the corresponding carboxylic acid, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpentanoic acid: A similar compound without the cyano group.

    2-Cyano-2-methylpentanoic acid: A structural isomer with the cyano group on the second carbon atom.

Uniqueness

2-Cyano-3-methylpentanoic acid is unique due to the presence of both a cyano group and a methyl group on adjacent carbon atoms. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-cyano-3-methylpentanoic acid

InChI

InChI=1S/C7H11NO2/c1-3-5(2)6(4-8)7(9)10/h5-6H,3H2,1-2H3,(H,9,10)

InChI Key

HBBFEUOLAKBVMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C#N)C(=O)O

Origin of Product

United States

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